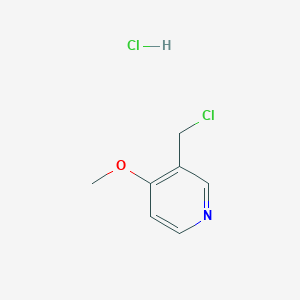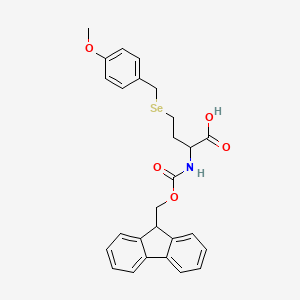
Fmoc-HomoSec(Mob)-OH
Vue d'ensemble
Description
Fmoc-HomoSec(Mob)-OH is a newly developed synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the naturally occurring amino acid homoserine, and is composed of a peptide backbone and a carboxylic acid group. The structure of Fmoc-HomoSec(Mob)-OH makes it an ideal candidate for use in protein engineering and structural studies. This compound has been used to modify proteins and study their structure and function, as well as to investigate the mechanism of action of various drugs.
Mécanisme D'action
The mechanism of action of Fmoc-HomoSec(Mob)-OH is not fully understood. However, it is believed that the compound binds to the target protein and modifies its structure and function. This modification can lead to a change in the activity of the target protein, which can then lead to a change in the biochemical and physiological effects of the drug.
Biochemical and Physiological Effects
Fmoc-HomoSec(Mob)-OH has been shown to have a variety of biochemical and physiological effects. It has been shown to modify the structure and function of proteins, leading to changes in the activity of the target protein. It has also been shown to affect the activity of enzymes, hormones, and other biological molecules. Additionally, Fmoc-HomoSec(Mob)-OH has been shown to have an effect on the expression of genes, leading to changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Fmoc-HomoSec(Mob)-OH in laboratory experiments has several advantages. It is a relatively simple and inexpensive compound to synthesize, and it can be used to modify proteins and investigate their structure and function. Additionally, Fmoc-HomoSec(Mob)-OH can be used to study the biochemical and physiological effects of drugs and to identify new drug targets. However, there are some limitations to the use of Fmoc-HomoSec(Mob)-OH in laboratory experiments. It is difficult to control the amount of Fmoc-HomoSec(Mob)-OH that is synthesized, and the compound can have toxic effects on cells and organisms. Additionally, the compound can be difficult to remove from proteins, and the effects of Fmoc-HomoSec(Mob)-OH on proteins can be difficult to measure.
Orientations Futures
The use of Fmoc-HomoSec(Mob)-OH in scientific research is a relatively new field. As such, there are many potential future directions for research. One potential direction is to further investigate the biochemical and physiological effects of Fmoc-HomoSec(Mob)-OH on proteins. Additionally, further research could be done to investigate the effects of Fmoc-HomoSec(Mob)-OH on gene expression and to identify new drug targets. Additionally, further research could be done to investigate the potential toxic effects of Fmoc-HomoSec(Mob)-OH on cells and organisms. Finally, research could be done to develop methods to more accurately and easily measure the effects of Fmoc-HomoSec(Mob)-OH on proteins.
Applications De Recherche Scientifique
Fmoc-HomoSec(Mob)-OH has been used in a variety of scientific research applications. It has been used to modify proteins, investigate their structure and function, and study the mechanism of action of various drugs. It has also been used to study the effects of drug-target interactions and to investigate the structure of proteins. Additionally, Fmoc-HomoSec(Mob)-OH has been used to study the biochemical and physiological effects of drugs and to identify new drug targets.
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)methylselanyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5Se/c1-32-19-12-10-18(11-13-19)17-34-15-14-25(26(29)30)28-27(31)33-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPVPBVHOQUKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-8-Hydroxy-2-[2-(3,4,5-trihydroxyphenyl)ethenyl]-7-quinolinecarboxylic acid sodium salt](/img/structure/B1462316.png)
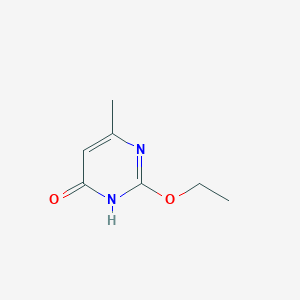
![Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate](/img/structure/B1462319.png)
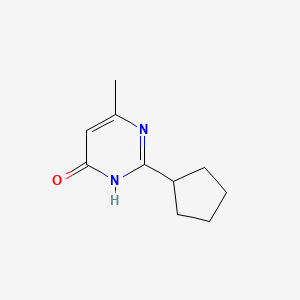
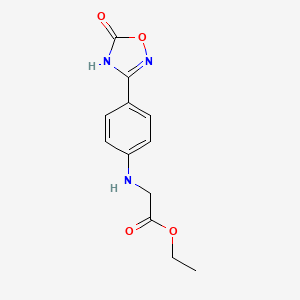

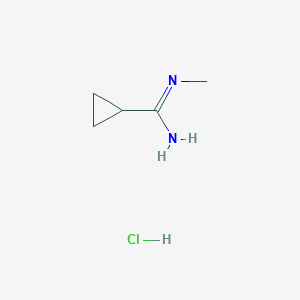
![1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1462330.png)



